
4-Isobutylphenylboronic acid
概要
説明
4-Isobutylphenylboronic Acid is an intermediate used to prepare thiophenesulfonamides as endothelin receptor antagonists. It is also used to synthesize thalidomide analogs with the proinflammatory cytokine Tumor Necrosis Factor (TNF) expression inhibition activities .
Synthesis Analysis
The synthesis of 4-Isobutylphenylboronic acid involves a suspension of magnesium turnings in tetrahydrofuran under argon, to which a crystal of iodine is added. A solution of 4-bromo-isobutylbenzene in tetrahydrofuran is then added at a rate that maintains a gentle reflux .
Molecular Structure Analysis
The molecular formula of 4-Isobutylphenylboronic acid is C10H15BO2. It has a molecular weight of 178.04 g/mol .
Chemical Reactions Analysis
4-Isobutylphenylboronic acid is used in Suzuki-Miyaura cross-couplings, NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes, and Palladium-catalyzed oxidative Heck-type reactions .
Physical And Chemical Properties Analysis
4-Isobutylphenylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 306.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .
科学的研究の応用
Sensing Applications
4-Isobutylphenylboronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be employed at the interface of the sensing material or within the bulk sample, providing versatility in detection methods.
Biological Labelling
The boronic acid moiety of 4-Isobutylphenylboronic acid allows for selective binding to diol-containing biomolecules, making it an excellent tool for biological labelling . This property is particularly useful in the study of glycoproteins and other diol-containing structures within biological systems.
Protein Manipulation and Modification
Researchers utilize 4-Isobutylphenylboronic acid for protein manipulation and modification. The compound’s affinity for diols enables the selective modification of proteins, which can be instrumental in understanding protein function and interactions .
Separation Technologies
In the field of separation science, 4-Isobutylphenylboronic acid is used to create materials that can selectively bind and separate specific molecules from complex mixtures. This application is particularly relevant in the purification of biomolecules and in diagnostic assays .
Therapeutic Development
Boronic acids, including 4-Isobutylphenylboronic acid , are being explored for their potential in therapeutic development. Their unique interactions with biological molecules open up possibilities for creating novel treatments for various diseases .
Anticancer Activity
The modification of bioactive molecules with boronic acid groups, such as 4-Isobutylphenylboronic acid , has shown promise in enhancing anticancer activity. This approach can modify selectivity and improve the physicochemical and pharmacokinetic characteristics of existing drugs .
Antibacterial and Antiviral Activity
4-Isobutylphenylboronic acid: derivatives are investigated for their antibacterial and antiviral properties. The introduction of the boronic acid group into molecules can lead to the development of new agents to combat infectious diseases .
Controlled Release Systems
In the pharmaceutical industry, 4-Isobutylphenylboronic acid is used to construct polymers for the controlled release of drugs, such as insulin. This application is crucial for developing more effective and patient-friendly drug delivery systems .
Safety and Hazards
When handling 4-Isobutylphenylboronic acid, avoid dust formation and avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
作用機序
Target of Action
4-Isobutylphenylboronic acid is primarily used in research and development
Mode of Action
The exact mode of action of 4-Isobutylphenylboronic acid is not well-documented. Boronic acids are known to interact with their targets through the formation of boronate esters, which are reversible covalent bonds. This allows them to modulate the activity of their targets in a reversible manner .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive compounds, suggesting that they may have wide-ranging effects on various biochemical pathways .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall biological effects .
Result of Action
Given its use in research and development, it’s likely that this compound has significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of 4-Isobutylphenylboronic acid . Therefore, it’s crucial to consider these factors when studying the effects of this compound.
特性
IUPAC Name |
[4-(2-methylpropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSPHVWALUJQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378481 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylphenylboronic acid | |
CAS RN |
153624-38-5 | |
| Record name | 4-Isobutylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Isobutylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

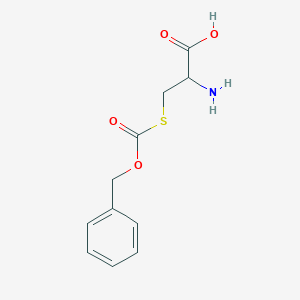


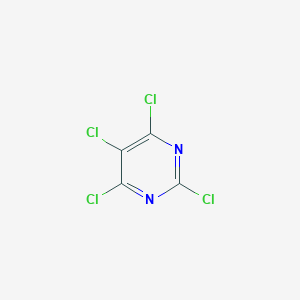
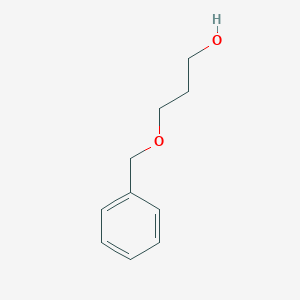

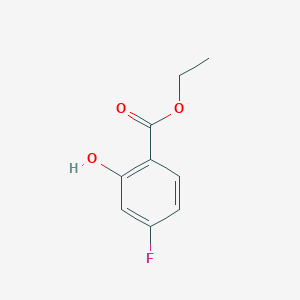
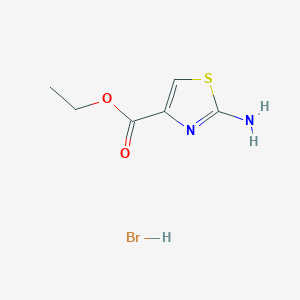
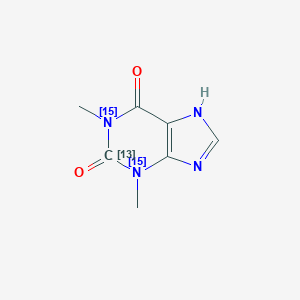

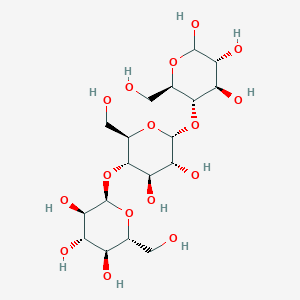
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
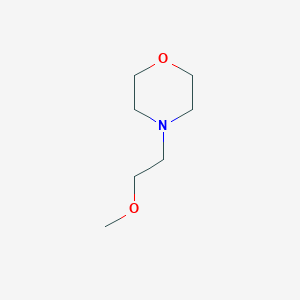
![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)